molecular formula C9H12N4O2 B028930 3-Methyl-7-propylxanthine CAS No. 55242-64-3

3-Methyl-7-propylxanthine

Cat. No. B028930
CAS RN: 55242-64-3
M. Wt: 208.22 g/mol
InChI Key: MHNVSFOURBQRPK-UHFFFAOYSA-N
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Patent
US05475002

Procedure details

437.2 g of 3-methyl-7-propylxanthine are suspended in a mixture of 240 g of methanol and 321 g of water and induced to dissolve at elevated temperature with 160 g of 50% strength sodium hydroxide solution, and subsequently at the boiling point 358 g of 1-bromo-5-hexanone are added and the mixture is heated to reflux for 41/2 hours. After cooling, unreacted 3-methyl-7-propylxanthine is separated off and the alcohol is removed by distillation. The aqueous solution is adjusted to pH 11 with sodium hydroxide solution and extracted with methylene chloride. 1-(5-Oxohexyl)-3-methyl-7-propylxanthine is obtained with melting point 69°-70° C. in approximately 90% yield (based on reacted 3-methyl-7-propylxanthine) from the residue of the methylene chloride solution after recrystallization from 5.2 of diisopropyl ether.
Quantity
437.2 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Name
Quantity
321 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][N:7]([CH2:11][CH2:12][CH3:13])[C:6]=2[C:5](=[O:14])[NH:4][C:3]1=[O:15].[OH-].[Na+].Br[CH2:19][CH2:20][CH2:21][CH2:22][C:23](=[O:25])[CH3:24]>CO.O>[O:25]=[C:23]([CH3:24])[CH2:22][CH2:21][CH2:20][CH2:19][N:4]1[C:5](=[O:14])[C:6]2[N:7]([CH2:11][CH2:12][CH3:13])[CH:8]=[N:9][C:10]=2[N:2]([CH3:1])[C:3]1=[O:15].[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][N:7]([CH2:11][CH2:12][CH3:13])[C:6]=2[C:5](=[O:14])[NH:4][C:3]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
437.2 g
Type
reactant
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O
Name
Quantity
240 g
Type
solvent
Smiles
CO
Name
Quantity
321 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 41/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
unreacted 3-methyl-7-propylxanthine is separated off
CUSTOM
Type
CUSTOM
Details
the alcohol is removed by distillation
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCCN1C(=O)N(C=2N=CN(C2C1=O)CCC)C)C
Name
Type
product
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05475002

Procedure details

437.2 g of 3-methyl-7-propylxanthine are suspended in a mixture of 240 g of methanol and 321 g of water and induced to dissolve at elevated temperature with 160 g of 50% strength sodium hydroxide solution, and subsequently at the boiling point 358 g of 1-bromo-5-hexanone are added and the mixture is heated to reflux for 41/2 hours. After cooling, unreacted 3-methyl-7-propylxanthine is separated off and the alcohol is removed by distillation. The aqueous solution is adjusted to pH 11 with sodium hydroxide solution and extracted with methylene chloride. 1-(5-Oxohexyl)-3-methyl-7-propylxanthine is obtained with melting point 69°-70° C. in approximately 90% yield (based on reacted 3-methyl-7-propylxanthine) from the residue of the methylene chloride solution after recrystallization from 5.2 of diisopropyl ether.
Quantity
437.2 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Name
Quantity
321 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][N:7]([CH2:11][CH2:12][CH3:13])[C:6]=2[C:5](=[O:14])[NH:4][C:3]1=[O:15].[OH-].[Na+].Br[CH2:19][CH2:20][CH2:21][CH2:22][C:23](=[O:25])[CH3:24]>CO.O>[O:25]=[C:23]([CH3:24])[CH2:22][CH2:21][CH2:20][CH2:19][N:4]1[C:5](=[O:14])[C:6]2[N:7]([CH2:11][CH2:12][CH3:13])[CH:8]=[N:9][C:10]=2[N:2]([CH3:1])[C:3]1=[O:15].[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][N:7]([CH2:11][CH2:12][CH3:13])[C:6]=2[C:5](=[O:14])[NH:4][C:3]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
437.2 g
Type
reactant
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O
Name
Quantity
240 g
Type
solvent
Smiles
CO
Name
Quantity
321 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 41/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
unreacted 3-methyl-7-propylxanthine is separated off
CUSTOM
Type
CUSTOM
Details
the alcohol is removed by distillation
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCCN1C(=O)N(C=2N=CN(C2C1=O)CCC)C)C
Name
Type
product
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.